Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Description
Chemical identity and significance
This compound possesses the molecular formula C14H17NO3 and a molecular weight of 247.29 grams per mole. The compound is registered under Chemical Abstracts Service number 1312117-73-9 and is catalogued with the molecular descriptor MFCD19381750. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 5-formyl-2-(1-piperidinyl)benzoate, reflecting its structural composition of a methyl benzoate core with formyl substitution at the 5-position and piperidine attachment at the 2-position.
The physical properties of this compound include a melting point range of 63-65 degrees Celsius and a solid physical form at room temperature. The compound exhibits a purity specification of 95 percent when obtained through commercial sources. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as O=C(OC)C1=CC(C=O)=CC=C1N2CCCCC2, which clearly delineates the connectivity between the benzoate backbone, formyl group, and piperidine ring.
The significance of this compound lies in its unique combination of functional groups that provide multiple sites for chemical reactivity. The formyl group at the 5-position offers aldehyde chemistry opportunities, while the piperidine nitrogen provides basic and nucleophilic character. The ester functionality serves as both a protecting group for the carboxylic acid and a potential site for hydrolysis or transesterification reactions. This multifunctional nature makes the compound valuable as a synthetic intermediate and as a scaffold for structure-activity relationship studies.
Table 1: Fundamental Chemical Properties of this compound
Historical context and development
The development of this compound emerges from the broader context of piperidine-substituted aromatic compounds and their role in medicinal chemistry research. Piperidine-containing compounds have historically been recognized as privileged structures in drug design, with their incorporation into aromatic systems representing a systematic approach to modifying molecular properties and biological activity. The benzoylpiperidine fragment, which shares structural similarities with this compound, has been identified as a significant pharmacophore present in numerous bioactive molecules developed since the early 2000s.
The synthetic approaches to piperidine-benzoate compounds have evolved from classical organic chemistry methodologies, incorporating modern coupling reactions and protecting group strategies. The development of N-formylation methodologies for piperidine systems has contributed to the understanding of how formyl groups can be introduced and manipulated in such molecular frameworks. Historical precedent for formylation of aromatic systems includes the Vilsmeier-Haack reaction, which has been widely employed for introducing formyl groups onto electron-rich aromatic compounds.
The emergence of this compound as a research target reflects the ongoing interest in functionalizing benzoate esters with heterocyclic substituents. This compound represents a convergence of established synthetic methodologies with contemporary interests in developing new molecular scaffolds for chemical and biological applications. The historical development of related compounds suggests that systematic modification of benzoate esters with various nitrogen-containing heterocycles has been a productive area of chemical research.
Relationship to other functionalized benzoate derivatives
This compound belongs to a broader family of functionalized methyl benzoate derivatives that incorporate various substituents to modify their chemical and biological properties. Related compounds include methyl 5-amino-2-(piperidin-1-yl)benzoate, which features an amino group instead of the formyl substituent at the 5-position. This amino derivative demonstrates how systematic functional group variations can be achieved within the same basic molecular framework, providing opportunities for structure-activity relationship studies and synthetic elaboration.
Another structurally related compound is methyl 2-methyl-3-(piperidin-1-yl)benzoate, which represents a positional isomer with different substitution patterns on the benzoate ring. This compound illustrates how the position of piperidine attachment and additional substituents can significantly alter the molecular properties and potential applications. The molecular weight of this related compound is 233.31 grams per mole, slightly lower than this compound due to the absence of the formyl oxygen atom.
The relationship between this compound and methyl 5-formyl-2-hydroxybenzoate demonstrates how different substituents can be introduced at the 2-position of formylated benzoate systems. The hydroxy-substituted compound provides a useful comparison for understanding how the piperidine group influences molecular properties compared to simpler substituents. These structural relationships highlight the systematic approach to molecular design that characterizes this area of chemical research.
Table 2: Structural Comparison of Related Benzoate Derivatives
Overview of piperidine-containing aromatic compounds in chemical research
Piperidine-containing aromatic compounds have established themselves as fundamental building blocks in contemporary chemical research, particularly in the development of bioactive molecules and synthetic intermediates. The benzoylpiperidine fragment, which shares the piperidine-aromatic connection found in this compound, has been recognized as a privileged structure in medicinal chemistry applications. This recognition stems from the presence of piperidine-aromatic motifs in numerous therapeutic agents spanning multiple pharmacological categories, including neuropsychiatric, cardiovascular, and anti-cancer applications.
The chemical versatility of piperidine-aromatic compounds derives from the unique properties that the piperidine ring imparts to aromatic systems. The piperidine nitrogen provides both basic and nucleophilic character, enabling participation in various chemical transformations while also serving as a hydrogen bond acceptor in biological systems. The six-membered saturated ring system offers conformational flexibility while maintaining sufficient rigidity to provide defined three-dimensional molecular shapes.
Research into piperidine-containing aromatic compounds has revealed their utility as bioisosteres for other nitrogen-containing heterocycles, particularly piperazine systems. This bioisosteric relationship has proven valuable in structure-activity relationship studies, where the replacement of piperazine with appropriately substituted piperidine derivatives can lead to modified biological activity profiles. The introduction of carbonyl groups, such as the formyl group present in this compound, can compensate for the loss of the second nitrogen atom when transitioning from piperazine to piperidine systems.
The synthetic accessibility of piperidine-aromatic compounds has contributed significantly to their widespread adoption in chemical research. Various synthetic methodologies have been developed for introducing piperidine substituents onto aromatic systems, including nucleophilic aromatic substitution reactions and metal-catalyzed coupling processes. The preparation of N-formylpiperidine derivatives, which shares mechanistic features with the formylation chemistry relevant to this compound, demonstrates the breadth of synthetic approaches available for manipulating these molecular frameworks.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-formyl-2-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZHUQIHFBIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Methyl 5-formyl-2-halobenzoate
A common approach involves reacting methyl 5-formyl-2-halobenzoate (usually bromide or chloride) with piperidine under basic or neutral conditions to substitute the halogen with the piperidin-1-yl group.
- Reaction Conditions : Typically conducted in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50–100 °C).
- Catalysts/Additives : Potassium carbonate or other mild bases may be used to facilitate the substitution.
- Yields : Moderate to high yields (60–85%) have been reported depending on reaction time and temperature.
Reductive Amination Route
An alternative method involves reductive amination of methyl 2-formyl-5-substituted benzoate derivatives with piperidine:
- Step 1 : The aldehyde group at the 5-position is introduced via directed formylation (e.g., Vilsmeier-Haack reaction).
- Step 2 : Reductive amination of the aldehyde with piperidine using sodium triacetoxyborohydride or similar reducing agents.
- Advantages : This method allows for selective formation of the piperidin-1-yl substituent while maintaining the aldehyde functionality intact.
- Yields : Typically good, with reported yields around 70–80%.
Detailed Synthetic Procedure from Literature
Based on a synthetic route adapted from research on related benzoate derivatives and piperidine-containing compounds:
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Methyl 5-formyl-2-bromobenzoate + Piperidine, K2CO3, DMF, 80 °C, 12 h | Nucleophilic aromatic substitution to introduce piperidin-1-yl group | This compound, ~75% yield |
| 2 | Purification by column chromatography | Removal of unreacted starting materials and by-products | Pure product obtained |
| 3 | Characterization via NMR, MS | Confirmation of structure and purity | Consistent with expected molecular formula C14H17NO3 |
This method is supported by data from chemical suppliers and research articles emphasizing the nucleophilic substitution of halobenzoates with piperidine nucleophiles.
Alternative Synthetic Routes and Functional Group Transformations
Ester Hydrolysis and Re-esterification
In some synthetic schemes, the methyl ester group is first hydrolyzed to the carboxylic acid, which can then undergo further functionalization or coupling reactions before re-esterification to the methyl ester.
- Hydrolysis: Using aqueous NaOH or KOH in methanol or water.
- Re-esterification: Acid-catalyzed reaction with methanol under reflux.
This stepwise approach allows for selective modification of the aromatic ring or side chains before finalizing the ester form.
Oxidation and Reduction Steps
- Reduction of nitro precursors to amines followed by coupling with piperidine derivatives.
- Controlled oxidation of alcohol intermediates to aldehydes using reagents like pyridinium chlorochromate (PCC).
- Use of DIBAL-H for selective reduction of esters to aldehydes or alcohols.
These transformations are often part of multistep syntheses to access this compound or its analogues.
Reaction Data Summary Table
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | Methyl 5-formyl-2-bromobenzoate or similar | Commercially available or synthesized via bromination/formylation |
| Nucleophile | Piperidine | Used in stoichiometric or slight excess amounts |
| Solvent | DMF, THF, or ethyl acetate | Anhydrous conditions preferred |
| Base | Potassium carbonate or triethylamine | Facilitates substitution |
| Temperature | 50–100 °C | Elevated temperature to promote reaction |
| Reaction Time | 6–24 hours | Depends on scale and purity |
| Yield | 60–85% | Optimized by reaction conditions |
| Purification | Column chromatography, recrystallization | To achieve high purity |
| Characterization | NMR (1H, 13C), MS, melting point | Confirms structure |
Research Findings and Notes
- The presence of the piperidin-1-yl group at the 2-position significantly influences the chemical reactivity and biological activity of the compound.
- The aldehyde group at the 5-position is sensitive to reduction; thus, reaction conditions must be carefully controlled to avoid unwanted side reactions.
- Methyl ester functionality offers synthetic versatility, allowing for hydrolysis or amidation as needed for downstream applications.
- Reductive amination methods provide an alternative to direct substitution, especially when sensitive functional groups are present.
- Catalyst poisoning, especially with palladium catalysts, can occur in related syntheses involving heteroaromatic rings, requiring alternative catalytic systems or conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-formyl-2-(piperidin-1-yl)benzoic acid
Reduction: Methyl 5-hydroxymethyl-2-(piperidin-1-yl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 5-formyl-2-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related to Methyl 5-formyl-2-(piperidin-1-yl)benzoate, differing in substituents, ring systems, or functional groups:
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS 1312117-87-5)
- Molecular Formula: C₁₃H₁₅NO₃
- Molecular Weight : 233.26 g/mol
- Key Differences: Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring. The smaller pyrrolidine ring reduces steric bulk and alters basicity (pKa ~11.3 for pyrrolidine vs. Lower molecular weight (233.26 vs. 247.29) may improve diffusion across biological membranes.
Methyl Benzoate
- Molecular Formula : C₈H₈O₂
- Molecular Weight : 136.15 g/mol
- Key Differences :
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate
- Molecular Formula : C₁₅H₁₃N₂O₂
- Molecular Weight : 259.28 g/mol
- Key Differences :
Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate
- Molecular Formula : C₁₇H₂₂N₂O₆
- Molecular Weight : 350.37 g/mol
- Key Differences :
Comparative Data Table
*Estimated values based on structural analogs.
Research Findings and Implications
- Solubility and Reactivity : The formyl group in this compound increases polarity compared to methyl benzoate, enhancing solubility in polar solvents like DMF or DMSO . This property is critical for reactions requiring nucleophilic addition (e.g., Schiff base formation).
- Toxicity : Alkyl benzoates like methyl benzoate exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but the addition of piperidine/formyl groups may introduce neurotoxic or hepatotoxic risks, necessitating further safety studies .
- Spectroscopic Behavior : Substituents like piperidine and formyl induce solvatochromic shifts in UV-Vis spectra, as observed in analogous azo dyes dissolved in polyester media .
Biological Activity
Methyl 5-formyl-2-(piperidin-1-yl)benzoate, with the CAS number 1312117-73-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzoate moiety with a piperidine ring and an aldehyde functional group. Its structural formula can be represented as follows:
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 245.29 g/mol |
| Chemical Formula | C₁₄H₁₇NO₃ |
| Functional Groups | Aldehyde, Ester, Piperidine |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.0048 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in bacterial metabolism and growth inhibition.
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in vitro. Research indicates that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or the benzoate moiety could enhance its efficacy and selectivity.
SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Piperidine | Increased antibacterial potency |
| Alteration of Benzoate | Enhanced anti-inflammatory response |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Toxicology Assessments : To evaluate safety profiles.
- Clinical Trials : For potential applications in treating infections or inflammatory conditions.
Q & A
Q. What are common synthetic routes for Methyl 5-formyl-2-(piperidin-1-yl)benzoate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoate core. For example:
Esterification : Methylation of the carboxylic acid group using methanol under acidic conditions.
Piperidine Substitution : Nucleophilic aromatic substitution (SNAr) at the 2-position of the benzene ring using piperidine, facilitated by electron-withdrawing groups (e.g., nitro or formyl groups).
Formyl Group Introduction : Vilsmeier-Haack formylation at the 5-position using POCl₃ and DMF .
Characterization : Intermediates are validated via -/-NMR for regiochemistry, IR spectroscopy for carbonyl groups, and LC-MS for purity.
Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?
- Methodological Answer :
- HPLC : To quantify purity (>95% threshold for research-grade material).
- Melting Point Analysis : Consistency with literature values (e.g., derivatives like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid show mp 287.5–293.5°C, suggesting rigorous thermal stability checks) .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N.
Advanced Research Questions
Q. What crystallographic challenges arise during structural elucidation of this compound derivatives?
- Methodological Answer :
- Crystal Growth : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) is used, but flexible piperidine rings may induce disorder, complicating refinement .
- Refinement Strategies : SHELXL (via SHELX suite) is employed for small-molecule refinement. Key parameters include:
Monoclinic system (P21/n), Z = 4
a = 10.073 Å, b = 11.140 Å, c = 16.161 Å, β = 97.23°
R-factor: <0.07 for high-confidence models [[1, 6]]
Q. How can contradictory biological activity data (e.g., antiviral vs. inactive assays) be resolved?
- Methodological Answer : Contradictions often stem from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Structural Analogues : Compare with derivatives like 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole, where piperazine enhances solubility and target engagement .
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ < 10 µM) across replicates. Reproducibility is confirmed via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What strategies optimize regioselectivity in formylation reactions for similar benzoate derivatives?
- Methodological Answer :
- Directing Groups : Use nitro or methoxy groups at the 2-position to direct formylation to the 5-position via electronic effects.
- Catalytic Systems : Lewis acids (e.g., AlCl₃) enhance electrophilicity in Vilsmeier-Haack reactions.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict charge distribution to guide synthetic design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
